molecular formula C7H7BrN2O2 B1392811 Methyl 3-amino-5-bromopicolinate CAS No. 1072448-08-8

Methyl 3-amino-5-bromopicolinate

Número de catálogo: B1392811
Número CAS: 1072448-08-8
Peso molecular: 231.05 g/mol
Clave InChI: DWRSWUPHDNTLKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-amino-5-bromopicolinate (CAS No. 1072448-08-8) is a pyridine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05–231.06 g/mol . It features an amino group at position 3, a bromine atom at position 5, and a methyl ester group at position 2 of the pyridine ring. This compound is synthesized via esterification of 3-amino-5-bromo-pyridine-2-carboxylic acid using methanol and HCl, yielding an 80% isolated product . It is widely utilized as a building block in pharmaceutical and agrochemical research due to its reactive sites for further functionalization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-amino-5-bromopicolinate can be synthesized through several methods. One common method involves the bromination of methyl 3-amino-2-pyridinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and boronic acids in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed:

  • Substituted picolinates with various functional groups replacing the bromine atom.
  • Oxidized or reduced derivatives of the amino group.
  • Coupled products with aryl or vinyl groups attached to the pyridine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-amino-5-bromopicolinate has been identified as a valuable intermediate in the synthesis of various bioactive compounds. Its structural characteristics make it suitable for modifications that enhance pharmacological properties.

Drug Development

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, modifications to the amino group can lead to compounds effective against resistant bacterial strains .
  • Anticancer Compounds : The compound has been explored for its potential in anticancer drug development. Studies have shown that certain derivatives can inhibit tumor growth in vitro, suggesting a pathway for further development into therapeutic agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of enzymes linked to cancer cell proliferation, which could lead to novel treatment options .

Synthesis and Modifications

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination and esterification. This process allows for the introduction of various functional groups that can enhance biological activity.

Synthesis Step Reagents/Conditions Outcome
BrominationNBS, Acetic Acid5-Bromo derivative
AminationAmmonia or AminesAmino substitution
EsterificationMethyl Iodide, BaseMethyl ester formation

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound derivatives against a panel of bacterial strains. The results demonstrated that specific modifications enhanced activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines. One derivative showed a significant reduction in cell viability at low concentrations, highlighting its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of methyl 3-amino-5-bromopicolinate depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and amino groups can interact with active sites of enzymes or binding pockets of receptors, altering their activity or function. The ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variation: Methyl 3-bromo-5-(trifluoromethyl)picolinate

  • Molecular Formula: C₈H₅BrF₃NO₂
  • Molecular Weight : 284.03 g/mol
  • Key Features: Replaces the amino group with a trifluoromethyl (-CF₃) group at position 3.
  • Properties : The electron-withdrawing -CF₃ group enhances electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry .
  • Applications : Used in drug discovery for its metabolic stability and lipophilicity .
  • Purity : >97% .

Positional Isomer: 5-Amino-2-bromo-6-picoline

  • Molecular Formula : C₆H₇BrN₂
  • Key Features: A methylpyridine derivative with amino (position 5), bromo (position 2), and methyl (position 6) groups.
  • Properties : Positional isomerism alters steric and electronic effects, reducing esterification reactivity compared to the target compound .
  • Applications : Intermediate in synthesizing ligands for metal-catalyzed reactions .

Heterocycle Variation: Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate

  • Molecular Formula : C₁₁H₉BrN₂O₂S
  • Key Features : Thiazole core with bromophenyl and methyl ester groups.
  • Properties : The thiazole ring introduces sulfur-based π-interactions, enhancing binding to biological targets .
  • Applications : Explored in agrochemicals for antifungal activity .
  • Purity : 97% .

Functional Group Variation: 3-Amino-5-bromopicolinaldehyde

  • Molecular Formula : C₆H₅BrN₂O
  • Key Features : Aldehyde group replaces the methyl ester.
  • Properties : The aldehyde enables nucleophilic addition reactions, useful in synthesizing Schiff bases .
  • Applications : Intermediate in organic synthesis for heterocyclic frameworks .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications
Methyl 3-amino-5-bromopicolinate C₇H₇BrN₂O₂ 231.05–231.06 NH₂ (C3), Br (C5), COOCH₃ (C2) 98% Pharmaceutical intermediates
Methyl 3-bromo-5-(trifluoromethyl)picolinate C₈H₅BrF₃NO₂ 284.03 Br (C5), CF₃ (C3), COOCH₃ (C2) >97% Medicinal chemistry
5-Amino-2-bromo-6-picoline C₆H₇BrN₂ 201.04 NH₂ (C5), Br (C2), CH₃ (C6) N/A Ligand synthesis
Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate C₁₁H₉BrN₂O₂S 313.17 Br-Ph (C5), NH₂ (C2), COOCH₃ (C4) 97% Antifungal agents
3-Amino-5-bromopicolinaldehyde C₆H₅BrN₂O 201.02 NH₂ (C3), Br (C5), CHO (C2) N/A Schiff base synthesis

Actividad Biológica

Methyl 3-amino-5-bromopicolinate (CAS Number: 1072448-08-8) is an organic compound with the molecular formula C7_7H7_7BrN2_2O2_2. This compound is a derivative of picolinic acid, characterized by the presence of an amino group at the third carbon and a bromine atom at the fifth carbon. It is primarily utilized in medicinal chemistry, organic synthesis, and material science due to its diverse biological activities.

The biological activity of this compound is largely attributed to its structural components, particularly the bromine and amino groups. These functional groups can interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The ester group enhances the compound's lipophilicity, which influences its bioavailability and cellular uptake.

Applications in Scientific Research

This compound is employed in several key areas of research:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its potential as an enzyme inhibitor or receptor modulator makes it a candidate for drug development.
  • Biochemical Assays : The compound is used to study enzyme interactions and receptor binding, providing insights into biochemical pathways and therapeutic targets.
  • Organic Synthesis : It acts as a building block for more complex organic molecules, facilitating the development of new compounds with desired biological properties.

Study on Anticancer Activity

A study published in Molecules explored the differentiation-inducing effects of various small molecules on acute myeloid leukemia (AML) cells. This compound was identified as a potential candidate for inducing differentiation in AML cell lines. The compound demonstrated a significant upregulation of CD11b expression and decreased cell proliferation, indicating its role in promoting differentiation (PubMed ID: 329771208) .

Enzyme Interaction Studies

Research has shown that this compound interacts with specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain kinases, which are critical in cancer cell proliferation. The specific interaction profiles suggest that the compound can be optimized for enhanced selectivity towards these targets .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Differences
Methyl 3-amino-5-chloropicolinateNot availableChlorine instead of bromine; different reactivity
Methyl 3-amino-5-iodopicolinateNot availableIodine atom impacts reactivity
Methyl 3-amino-5-fluoropicolinateNot availableFluorine provides unique electronic properties

These comparisons highlight how variations in halogen substituents can influence biological activity and reactivity patterns.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-amino-5-bromopicolinate, and how can intermediates be optimized for yield?

  • Methodology : Start with bromination of pyridine derivatives (e.g., 3-aminopicolinic acid) using NBS (N-bromosuccinimide) in DMF, followed by esterification with methanol and H₂SO₄ as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Yield optimization involves temperature control (60–80°C) and inert atmosphere (argon) to prevent oxidation of the amino group .
  • Data Consideration : Compare yields from alternative brominating agents (e.g., Br₂ vs. NBS) and esterification methods (e.g., diazomethane vs. methanol/H⁺). Purity is confirmed via HPLC (C18 column, λ=254 nm) .

Q. How can the structure of this compound be validated spectroscopically?

  • Methodology : Use 1H^1H-NMR (δ 8.2 ppm for pyridine H, δ 6.8 ppm for NH₂) and 13C^{13}C-NMR (δ 165 ppm for ester carbonyl). IR spectroscopy confirms C=O (1720 cm⁻¹) and NH₂ (3400 cm⁻¹). High-resolution mass spectrometry (HRMS) should match [M+H]⁺ at m/z 231.9842 .
  • Data Contradiction : Ambiguity in NH₂ vs. OH signals (e.g., in DMSO-d₆) requires deuterium exchange or 2D NMR (HSQC) for resolution .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-bromo substituent in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Investigate Pd-catalyzed coupling using DFT calculations (B3LYP/6-31G*) to map electron density at C4. Compare activation barriers for Br vs. Cl substituents. Experimental validation via kinetic studies (monitor product formation via GC-MS) under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
  • Data Contradiction : Discrepancies in reaction rates may arise from steric hindrance (bulky ligands) or solvent polarity (THF vs. DMF). Use Hammett plots to correlate substituent effects .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks. Compare stability in aprotic solvents (acetonitrile) vs. protic solvents (ethanol). Use Arrhenius modeling to predict shelf life. Note: Bromine may hydrolyze to 3-amino-5-hydroxypicolinate in aqueous media .
  • Data Contradiction : Conflicting degradation pathways (e.g., ester hydrolysis vs. dehalogenation) require LC-MS/MS to identify byproducts .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinase enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: 3ERT). Validate with MD simulations (GROMACS) to assess ligand-protein stability. Compare bromine’s electrostatic potential vs. methyl or nitro analogs .
  • Data Contradiction : Differences in scoring functions (e.g., Glide vs. AutoDock) require experimental IC₅₀ validation via enzymatic assays .

Q. Data Analysis & Experimental Design

Q. How to resolve conflicting crystallographic data for this compound derivatives?

  • Methodology : Re-evaluate X-ray diffraction parameters (e.g., resolution ≤1.0 Å) and hydrogen bonding networks. Use Mercury Software to compare packing motifs. Discrepancies in unit cell dimensions may arise from polymorphism—screen crystallization solvents (e.g., DCM vs. ether) .

Q. What statistical approaches are optimal for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodology : Apply multivariate regression (PLS or PCA) to correlate electronic (Hammett σ), steric (Taft Eₛ), and lipophilic (logP) parameters with bioactivity. Use leave-one-out cross-validation to avoid overfitting. Outliers may indicate undiscovered binding modes .

Propiedades

IUPAC Name

methyl 3-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSWUPHDNTLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679105
Record name Methyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072448-08-8
Record name Methyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.